N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide - 2034549-71-6

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide

Catalog Number: EVT-2892519
CAS Number: 2034549-71-6
Molecular Formula: C22H23N3O2
Molecular Weight: 361.445
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide (GW788388)

Compound Description: GW788388 is a potent, selective, and orally active transforming growth factor-beta type I receptor (ALK5) inhibitor. [] It has demonstrated antifibrotic activity in preclinical models, reducing the expression of collagen IA1 mRNA in both a dimethylnitrosamine-induced liver fibrosis model and a puromycin aminonucleoside-induced renal fibrosis model. []

Relevance: This compound shares the core benzamide structure with N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide. Additionally, both compounds feature a tetrahydro-2H-pyran-4-yl substituent. The key difference lies in the heterocyclic system attached to the benzamide: GW788388 has a complex pyridinyl-pyrazolyl-pyridinyl system, while the target compound has a 1H-pyrrol-1-yl group. []

N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide

Compound Description: This compound is a protein kinase inhibitor. [] The provided papers detail processes for its preparation and discuss its novel solid forms. [, ]

1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Monofumarate (TAK-438)

Compound Description: TAK-438 is a novel and potent potassium-competitive acid blocker (P-CAB). [] It is under investigation for the treatment of acid-related diseases and has shown more potent and longer-lasting inhibition of gastric acid secretion compared to the proton pump inhibitor lansoprazole. [, ]

Relevance: TAK-438 contains a pyrrole ring system, also present in N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide. Though both share this heterocyclic feature, their overall structures and pharmacological targets differ significantly. [, ]

N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl)-4-methoxybenzene-sulfonamide

Compound Description: This compound was synthesized and evaluated for its cytotoxic effects on different cancer cell lines. [] It showed potent cytotoxicity with IC50 values ranging from 28 to 47 μM. []

4-(4-{[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-[(4-{[(2R)-4-(4-morpholinyl)-1-(phenylsulfanyl)-2-butanyl]amino}-3-[(trifluoromethyl)sulfonyl]phenyl)sulfonyl] benzamide (navitoclax)

Compound Description: Navitoclax is an inhibitor of Bcl-2/Bcl-xL/Bcl-w, proteins involved in regulating apoptosis. [] It has been investigated in combination with CDK5 inhibitors for the treatment of pancreatic cancer. []

Relevance: While both navitoclax and N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide possess a benzamide core, they have distinct structural features and mechanisms of action. Navitoclax lacks the pyrrole and tetrahydropyran groups present in the target compound and has a complex structure tailored for Bcl-2 family protein inhibition. []

Properties

CAS Number

2034549-71-6

Product Name

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide

IUPAC Name

N-[oxan-4-yl(pyridin-3-yl)methyl]-4-pyrrol-1-ylbenzamide

Molecular Formula

C22H23N3O2

Molecular Weight

361.445

InChI

InChI=1S/C22H23N3O2/c26-22(18-5-7-20(8-6-18)25-12-1-2-13-25)24-21(17-9-14-27-15-10-17)19-4-3-11-23-16-19/h1-8,11-13,16-17,21H,9-10,14-15H2,(H,24,26)

InChI Key

JJKZVUKINAQHTL-UHFFFAOYSA-N

SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.